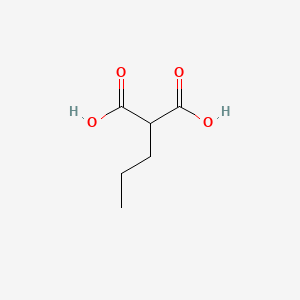

2-Propylmalonic acid

Beschreibung

The exact mass of the compound 2-Propylmalonic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.79 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propylmalonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propylmalonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-propylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-2-3-4(5(7)8)6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDJODAWOFNASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210603 | |

| Record name | n-Propylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-62-6 | |

| Record name | n-Propylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Propylmalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Propylmalonic Acid from Diethyl Malonate

Abstract

The malonic ester synthesis is a cornerstone of organic chemistry, prized for its versatility in constructing substituted carboxylic acids.[1] This guide provides a comprehensive, technically-focused exploration of the synthesis of 2-propylmalonic acid, commencing from diethyl malonate. We will delve into the mechanistic underpinnings of each reaction stage, from the crucial enolate formation to the final decarboxylation. This document is designed for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the causal reasoning behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Significance of Malonic Ester Synthesis

The malonic ester synthesis provides a reliable pathway for the formation of α-substituted and α,α-disubstituted carboxylic acids.[2] The core principle of this synthesis lies in the heightened acidity of the α-hydrogens of diethyl malonate, which are positioned between two electron-withdrawing carbonyl groups.[3] This structural feature facilitates deprotonation by a moderately strong base to form a resonance-stabilized enolate.[3] This nucleophilic enolate can then undergo an S\N2 reaction with an alkyl halide, leading to the formation of a new carbon-carbon bond.[3][4] Subsequent hydrolysis of the ester groups followed by decarboxylation yields the desired carboxylic acid.[5][6] This methodology effectively allows for the addition of a -CH2COOH group to an alkyl halide.

The synthesis of 2-propylmalonic acid serves as an exemplary case study of this powerful reaction, illustrating the key transformations and considerations necessary for successful execution. This compound and its derivatives are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals and other fine chemicals.[7]

Mechanistic Deep Dive: The Chemistry Behind the Synthesis

The synthesis of 2-propylmalonic acid from diethyl malonate is a multi-step process, each with its own distinct mechanism. A thorough understanding of these mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues. The overall synthetic pathway can be broken down into three primary stages: enolate formation, alkylation, and finally, hydrolysis and decarboxylation.[7]

Stage 1: Enolate Formation - The Critical Deprotonation

The journey begins with the deprotonation of diethyl malonate. The methylene protons flanked by the two ester groups exhibit a pKa of approximately 13, making them significantly more acidic than typical α-protons of a single ester. This acidity allows for the use of an alkoxide base, such as sodium ethoxide (NaOEt), to quantitatively generate the enolate.[3][6]

Causality in Base Selection: The choice of sodium ethoxide is strategic. Using a base with an alkyl group corresponding to that of the ester (in this case, ethyl) is crucial to prevent transesterification, a side reaction where the ester groups could be exchanged.[8][9] Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed, particularly when complete and irreversible deprotonation is desired to minimize side reactions.[9]

The resulting enolate is a potent nucleophile, stabilized by resonance delocalization of the negative charge onto the two adjacent oxygen atoms.[4][10]

Stage 2: Alkylation - Forging the C-C Bond

The nucleophilic enolate readily attacks an appropriate electrophile, in this case, a propyl halide such as 1-bromopropane or 1-iodopropane.[10] This occurs via a classic S\N2 mechanism, where the enolate displaces the halide leaving group, forming a new carbon-carbon bond and yielding diethyl propylmalonate.[4][5]

Experimental Insight: The success of this alkylation step is subject to the same constraints as other S\N2 reactions. Therefore, primary and secondary alkyl halides are preferred substrates.[3][11] Tertiary alkyl halides are unsuitable as they will predominantly lead to elimination products.[3]

Stage 3: Hydrolysis and Decarboxylation - Unveiling the Carboxylic Acid

The final stage involves two distinct transformations performed sequentially. First, the diethyl propylmalonate is subjected to hydrolysis, typically under basic conditions (saponification) followed by acidification, or directly under acidic conditions.[5][7] This process converts both ester groups into carboxylic acid groups, yielding propylmalonic acid, a β-dicarboxylic acid.[4]

Saponification: Treatment with a strong base like potassium hydroxide or sodium hydroxide, followed by an acidic workup, is a common method for ester hydrolysis.[7][12]

Upon heating, the resulting β-dicarboxylic acid readily undergoes decarboxylation, a reaction where a carboxyl group is lost as carbon dioxide.[1][4] This process is facilitated by the formation of a cyclic, six-membered transition state, which leads to an enol intermediate that quickly tautomerizes to the more stable final product, 2-propylmalonic acid (which is pentanoic acid).[3][4] It is important to note that the final product is often referred to as pentanoic acid, as the initial question asks for the synthesis of 2-propylmalonic acid, which is the substituted dicarboxylic acid intermediate before the final decarboxylation step. For clarity this guide will provide the protocol for the synthesis of the intermediate diethyl propylmalonate and its subsequent conversion to pentanoic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-propylmalonic acid.

Synthesis of Diethyl Propylmalonate

This protocol details the initial alkylation of diethyl malonate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl Malonate | 160.17 | 80.1 g (76.3 mL) | 0.5 |

| Sodium Metal | 22.99 | 11.5 g | 0.5 |

| Absolute Ethanol | 46.07 | 250 mL | - |

| 1-Bromopropane | 123.00 | 61.5 g (45.9 mL) | 0.5 |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 11.5 g of sodium metal, cut into small pieces, to 250 mL of absolute ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation.

-

Enolate Formation: Once all the sodium has reacted to form sodium ethoxide, add 80.1 g of diethyl malonate dropwise to the stirred solution. A white precipitate of the sodium salt of diethyl malonate may form.[13]

-

Alkylation: To the stirred solution, add 61.5 g of 1-bromopropane dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for 2-4 hours to ensure the reaction goes to completion.[9]

-

Work-up: After the reflux period, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium bromide byproduct.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude diethyl propylmalonate can be purified by vacuum distillation.

Synthesis of 2-Propylmalonic Acid (Pentanoic Acid)

This protocol describes the hydrolysis and decarboxylation of diethyl propylmalonate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl Propylmalonate | 216.27 | 108.1 g | 0.5 |

| Potassium Hydroxide | 56.11 | 112 g | 2.0 |

| Concentrated Sulfuric Acid | 98.08 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

Saponification (Hydrolysis): In a 1-L three-necked round-bottom flask, dissolve 112 g of potassium hydroxide in 112 mL of water. To this hot solution, add 0.5 moles of diethyl propylmalonate in a steady stream with vigorous stirring. Heat the mixture to reflux for 5 hours to ensure complete hydrolysis of the ester.[7]

-

Ethanol Removal: After the reflux, arrange the apparatus for distillation and remove the ethanol formed during the reaction.[7]

-

Acidification and Decarboxylation: Cool the residue in an ice bath and slowly add concentrated sulfuric acid with stirring until the solution is strongly acidic. Heat the acidified mixture to reflux for approximately 3 hours. An oily layer of pentanoic acid will form.[7]

-

Isolation: Cool the mixture and transfer it to a separatory funnel. Separate the upper layer of pentanoic acid. Extract the aqueous layer with diethyl ether to recover any dissolved product.[7]

-

Purification: Combine the pentanoic acid layer with the ether extracts. The product can be further purified by distillation. The expected yield is in the range of 80-85%.[7]

Visualizing the Synthesis

Overall Reaction Workflow

Caption: Overall workflow for the synthesis of 2-propylmalonic acid.

Detailed Reaction Mechanism

Caption: Step-by-step mechanism of 2-propylmalonic acid synthesis.

Conclusion

The synthesis of 2-propylmalonic acid from diethyl malonate is a classic yet powerful illustration of the malonic ester synthesis. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently construct this valuable carboxylic acid. This guide has provided a detailed technical overview, from the mechanistic rationale to practical experimental protocols, to empower scientists in their synthetic endeavors. The ability to predictably form new carbon-carbon bonds makes the malonic ester synthesis an indispensable tool in the arsenal of the modern organic chemist.

References

-

The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]

-

Malonic Ester Synthesis - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

-

Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. (2025). Patsnap. [Link]

-

21.10: Malonic Ester Synthesis - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

-

Alkylation of β-Diester Enolates: Malonic Ester Synthesis - JoVE. (2023). JoVE. [Link]

-

Ch21: Malonic esters - University of Calgary. (n.d.). University of Calgary. [Link]

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). [Link]

-

11.11 Malonic Ester Synthesis - YouTube. (2019). YouTube. [Link]

-

10.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

-

Diethyl malonate - Wikipedia. (n.d.). Wikipedia. [Link]

-

Synthesis of diethyl diethylmalonate - Sciencemadness.org. (2020). Sciencemadness.org. [Link]

-

23.11: Decarboxylation Reactions - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

Sources

- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to 2-Propylpropanedioic Acid for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-propylpropanedioic acid, a significant dicarboxylic acid in organic synthesis and pharmaceutical development. The document delves into its nomenclature, physicochemical properties, and detailed synthesis methodologies, with a particular focus on the malonic ester synthesis. Furthermore, it explores the compound's critical role as a versatile building block in medicinal chemistry, most notably in the production of the antiepileptic drug valproic acid. This guide also offers practical, in-depth protocols for its analysis using modern chromatographic and spectroscopic techniques, alongside essential safety and handling procedures to ensure its proper and safe utilization in a laboratory setting.

Nomenclature and Chemical Identity

The compound commonly known as 2-propylmalonic acid is systematically named 2-propylpropanedioic acid according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Propanedioic acid, also known as malonic acid, forms the parent structure, which is a three-carbon dicarboxylic acid. The "2-propyl" prefix indicates the presence of a propyl group attached to the central carbon (C2) of the propanedioic acid backbone.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 2-propylpropanedioic acid |

| Common Name | 2-propylmalonic acid |

| CAS Number | 616-62-6 |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| Canonical SMILES | CCCC(C(=O)O)C(=O)O |

| InChI Key | VQDJODAWOFNASI-UHFFFAOYSA-N |

Physicochemical Properties

Understanding the physical and chemical properties of 2-propylpropanedioic acid is fundamental for its application in synthesis and formulation.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White solid |

| Melting Point | 95-98 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in water, ethanol, and diethyl ether |

| pKa | Data not readily available, but expected to have two pKa values characteristic of dicarboxylic acids. |

Synthesis of 2-Propylpropanedioic Acid: The Malonic Ester Synthesis

The most prevalent and efficient method for the synthesis of 2-propylpropanedioic acid is the malonic ester synthesis . This versatile method allows for the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired substituted carboxylic acid. The causality behind this experimental choice lies in the high acidity of the α-hydrogen on the central carbon of the malonic ester, which is readily deprotonated by a moderately strong base to form a stable enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction.

Reaction Mechanism

The synthesis proceeds through a well-established three-step mechanism:

-

Enolate Formation: A base, such as sodium ethoxide, deprotonates the α-carbon of diethyl malonate, forming a resonance-stabilized enolate.

-

Alkylation: The enolate nucleophilically attacks an alkyl halide, in this case, 1-bromopropane, to form diethyl 2-propylmalonate.

-

Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the dicarboxylic acid using a strong base like potassium hydroxide, followed by acidification. Upon heating, the β-keto acid intermediate readily undergoes decarboxylation to yield 2-propylpropanedioic acid.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 2-propylpropanedioic acid.

Materials:

-

Diethyl malonate

-

1-Bromopropane

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Potassium hydroxide

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Enolate Formation and Alkylation:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 1-bromopropane dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours to ensure complete alkylation.

-

-

Work-up and Isolation of Diethyl 2-Propylmalonate:

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-propylmalonate.

-

Purify the product by vacuum distillation.

-

-

Hydrolysis and Decarboxylation:

-

Dissolve the purified diethyl 2-propylmalonate in an ethanolic solution of potassium hydroxide.

-

Heat the mixture to reflux for several hours to effect saponification.

-

After cooling, remove the ethanol under reduced pressure.

-

Dissolve the remaining residue in water and acidify with concentrated hydrochloric acid until the pH is strongly acidic.

-

The dicarboxylic acid may precipitate out of solution upon cooling. If not, extract the aqueous layer with diethyl ether.

-

Dry the organic extracts over anhydrous magnesium sulfate and remove the solvent to yield 2-propylmalonic acid.

-

To induce decarboxylation to form 2-propylpentanoic acid (valproic acid), the isolated 2-propylmalonic acid can be heated at its melting point until the evolution of CO₂ ceases. However, for the isolation of 2-propylpropanedioic acid itself, this final heating step is omitted.

-

Visualization of the Synthetic Workflow

Caption: Malonic ester synthesis workflow for 2-propylpropanedioic acid.

Applications in Drug Discovery and Development

2-Propylpropanedioic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its dicarboxylic acid functionality allows for a range of chemical transformations, making it a versatile intermediate.

Synthesis of Valproic Acid

The most prominent application of 2-propylpropanedioic acid is as a direct precursor in the synthesis of valproic acid , a widely used antiepileptic drug.[1][2][3] The synthesis involves the decarboxylation of 2-propylpropanedioic acid, which is typically achieved by heating the compound above its melting point.[2] This reaction proceeds readily due to the formation of a stable six-membered cyclic transition state.

Caption: Decarboxylation of 2-propylpropanedioic acid to valproic acid.

A Versatile Synthetic Intermediate

Beyond its role in valproic acid synthesis, the chemical structure of 2-propylpropanedioic acid lends itself to the creation of a diverse array of molecules. The two carboxylic acid groups can be independently or simultaneously modified to form esters, amides, acid chlorides, and other derivatives. This allows for its incorporation into more complex molecular scaffolds, a key strategy in modern drug discovery. While specific examples of other marketed drugs derived from 2-propylpropanedioic acid are less common, its derivatives are valuable tools for medicinal chemists in the exploration of new chemical entities. For instance, arylpropionic acid derivatives are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs), and the core structure of 2-propylpropanedioic acid provides a foundation for synthesizing novel analogues within this class.[4]

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quality control of 2-propylpropanedioic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of 2-propylpropanedioic acid.

Protocol for HPLC Analysis:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to be acidic) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation from impurities.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is effective due to the presence of the carboxyl groups.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Chiral Separation: For the separation of enantiomers of chiral derivatives of 2-propylpropanedioic acid, specialized chiral stationary phases are required.[5][6][7][8][9] The choice of the chiral column and mobile phase is highly dependent on the specific derivative being analyzed.[6][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of 2-propylpropanedioic acid.[10][11][12][13][14]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group (a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the chiral center) and a signal for the methine proton at the C2 position. The acidic protons of the carboxyl groups may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, including the two carbonyl carbons of the carboxylic acid groups.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-propylpropanedioic acid, aiding in its identification.[15][16][17][18][19]

-

Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M+) may be observed. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[15][16] The fragmentation pattern will also show peaks corresponding to the cleavage of the propyl group.[15][16]

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with 2-propylpropanedioic acid in a laboratory setting.[20][21][22][23][24]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[24]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[23] Avoid contact with skin and eyes.[21] In case of contact, rinse the affected area thoroughly with water.[21]

-

Storage: Store 2-propylpropanedioic acid in a tightly sealed container in a cool, dry, and well-ventilated place.[21] It should be stored away from strong oxidizing agents and bases.[23]

-

Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations.[23]

Conclusion

2-Propylpropanedioic acid is a dicarboxylic acid of significant importance in organic and medicinal chemistry. Its straightforward synthesis via the malonic ester route and its pivotal role as a precursor to the anticonvulsant drug valproic acid underscore its value to the pharmaceutical industry. The analytical techniques and safety protocols detailed in this guide provide researchers and drug development professionals with the essential knowledge to effectively and safely utilize this versatile chemical building block in their endeavors.

References

-

Synthesis of valproic acid for medicinal chemistry practical classes. (2025). ResearchGate. Retrieved from [Link]

- Process for producing valproic acid. (1999). Google Patents.

-

A four-step synthetic procedure for the preparation of valproic acid at... (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Synthesis technology of sodium valproate. (n.d.). Google Patents.

- Process for preparing valproic acid. (1992). Google Patents.

- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

- Laboratory Safety and Waste Management. (2010). Unknown Source.

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). MDPI. Retrieved from [Link]

-

HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2013). PubMed. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

-

2-Propenoic acid, 2-methyl-, propyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237). (n.d.). Human Metabolome Database. Retrieved from [Link]

- Mass Spectrometry: Fragment

-

2-ethyl-2-propylpropanedioic acid. (n.d.). Stenutz. Retrieved from [Link]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. Retrieved from [Link]

-

Transportation, Use, Handling, and Storage of Lab Chemicals. (2024). IN.gov. Retrieved from [Link]

-

Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

-

Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]

-

Prodrugs of NSAIDs: A Review. (n.d.). The Open Medicinal Chemistry Journal. Retrieved from [Link]

-

WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014). Zaera Research Group. Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. (2015). Stack Exchange. Retrieved from [Link]

-

Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). (2013). The Sarpong Group. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. mdpi.com [mdpi.com]

- 6. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. 2-Methylpropanedioic acid(516-05-2) 1H NMR [m.chemicalbook.com]

- 12. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000237) [hmdb.ca]

- 13. mdpi.com [mdpi.com]

- 14. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. scienceready.com.au [scienceready.com.au]

- 18. 2-Propenoic acid, 2-methyl-, propyl ester [webbook.nist.gov]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. coshep.ppu.edu [coshep.ppu.edu]

- 21. in.gov [in.gov]

- 22. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 24. sarponggroup.com [sarponggroup.com]

2-propylpropanedioic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Propylpropanedioic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-propylpropanedioic acid, also known as n-propylmalonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support its application in the laboratory.

Introduction: A Versatile Building Block

2-Propylpropanedioic acid belongs to the class of substituted malonic acids, which are pivotal intermediates in organic synthesis. The presence of two carboxylic acid functionalities and an alpha-propyl group imparts a unique combination of reactivity and steric influence, making it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Its structure allows for strategic manipulation, primarily through decarboxylation and esterification, to introduce a propyl-substituted acetic acid moiety or to build more elaborate carbon skeletons. Understanding its core chemical properties is therefore essential for its effective utilization in synthetic strategies.

Physicochemical Properties

The physical and chemical characteristics of 2-propylpropanedioic acid are fundamental to its handling, storage, and application in chemical reactions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| CAS Number | 616-62-6 | [1][2] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | 95.85 °C | [3][4] |

| Boiling Point | 311.39 °C (estimate) | [3][4] |

| Water Solubility | 700 g/L at 25 °C | [3][4] |

| Other Solubilities | Sparingly soluble in DMSO and methanol; slightly soluble in heated chloroform. | [3][4] |

| pKa₁ | 2.97 (at 25 °C) | [3][4] |

| pKa₂ | 5.84 (at 25 °C) | [3][4] |

The relatively high melting point and substantial water solubility are attributed to the ability of the two carboxylic acid groups to form strong intermolecular hydrogen bonds with each other and with water molecules. The acidity of the protons on the carboxylic groups, indicated by the pKa values, is a key feature influencing its reactivity, particularly in acid-base reactions and in the formation of carboxylate intermediates.

Synthesis of 2-Propylpropanedioic Acid

The most common and reliable method for synthesizing 2-propylpropanedioic acid is through the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and acidification. This well-established methodology offers high yields and purity.

Experimental Protocol: Synthesis via Diethyl Malonate Alkylation

Objective: To synthesize 2-propylpropanedioic acid from diethyl malonate and a propyl halide.

Causality: This protocol leverages the acidity of the α-hydrogen in diethyl malonate, which can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with a propyl halide. The subsequent hydrolysis of the diethyl ester yields the dicarboxylic acid.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (or another suitable base like sodium hydride)

-

1-Bromopropane (or 1-iodopropane)

-

Absolute ethanol

-

Sodium hydroxide (or potassium hydroxide)

-

Concentrated hydrochloric acid

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise with stirring. The formation of the sodium salt of diethyl malonate is an exothermic reaction.

-

Alkylation: After the addition of diethyl malonate is complete, add 1-bromopropane dropwise to the stirred solution. The reaction mixture is then heated to reflux for several hours to ensure complete alkylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis (Saponification): Once the alkylation is complete, the reaction mixture is cooled to room temperature. A solution of sodium hydroxide in water is added, and the mixture is heated to reflux to hydrolyze the ester groups to carboxylates.

-

Work-up and Acidification: After hydrolysis, the ethanol is removed by distillation. The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is strongly acidic. 2-Propylpropanedioic acid will precipitate as a white solid.

-

Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water. The crude product can be purified by recrystallization from water or another suitable solvent system to yield pure 2-propylpropanedioic acid. The final product should be dried under vacuum.

Caption: Synthesis workflow for 2-propylpropanedioic acid.

Chemical Reactivity and Key Reactions

The reactivity of 2-propylpropanedioic acid is dominated by its two carboxylic acid groups.

Decarboxylation

One of the most synthetically useful reactions of 2-propylpropanedioic acid is its thermal decarboxylation. Upon heating, it loses a molecule of carbon dioxide to form valeric acid (pentanoic acid). This reaction proceeds through a cyclic transition state.

Mechanism: The decarboxylation is thought to occur via a six-membered cyclic transition state, which facilitates the transfer of a proton and the elimination of carbon dioxide, initially forming an enol intermediate that rapidly tautomerizes to the more stable carboxylic acid.[5]

Caption: Thermal decarboxylation of 2-propylpropanedioic acid.

This reaction is a cornerstone of the malonic ester synthesis, allowing for the creation of a wide range of substituted carboxylic acids.

Esterification

Both carboxylic acid groups can be esterified, for example, by reaction with an alcohol under acidic catalysis (Fischer esterification). This is often the reverse of the final step in its synthesis. The resulting diester, such as diethyl 2-propylmalonate, is a key intermediate in many synthetic pathways.[6]

Formation of Acid Chlorides and Amides

The carboxylic acid groups can be converted to more reactive acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These acid chlorides can then be reacted with amines to form the corresponding amides.

Spectroscopic Characterization

While a dedicated, publicly available spectrum for 2-propylpropanedioic acid is not readily found, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a triplet for the terminal methyl group of the propyl chain, a multiplet for the central methylene group, and another multiplet for the methylene group adjacent to the chiral center. The methine proton at the alpha-carbon would appear as a triplet. The acidic protons of the carboxylic acids would likely appear as a broad singlet at a downfield chemical shift, which would disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the six carbon atoms. The carbonyl carbons of the carboxylic acids would be the most downfield.

-

IR Spectroscopy: The infrared spectrum would be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for hydrogen-bonded carboxylic acids. A strong C=O stretching absorption would be observed around 1700-1725 cm⁻¹. C-H stretching vibrations would be present just below 3000 cm⁻¹.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak at m/z 146. A prominent peak corresponding to the loss of a carboxyl group (M-45) and a peak corresponding to the loss of carbon dioxide followed by the loss of a hydroxyl radical would also be expected.[2]

Safety and Handling

2-Propylpropanedioic acid is a hazardous substance and should be handled with appropriate safety precautions.

Hazard Summary: [4]

-

Harmful if swallowed (H302) and if inhaled (H332).

-

Causes skin irritation (H315) and serious eye irritation (H319).

-

May cause respiratory irritation (H335).

Recommended Handling Procedures: [4]

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Propylpropanedioic acid is a versatile and valuable reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity, particularly its propensity for decarboxylation, make it an important tool for the construction of complex organic molecules. A thorough understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is crucial for its safe and effective application in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12027, n-Propylmalonic acid. Retrieved from [Link]

-

Stenutz, R. (n.d.). n-propylmalonic acid. Retrieved from [Link]

-

NIST. (n.d.). Propanedioic acid, propyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

Sources

- 1. n-Propylmalonic acid | C6H10O4 | CID 12027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propanedioic acid, propyl- [webbook.nist.gov]

- 3. 616-62-6 CAS MSDS (PROPYLMALONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. PROPYLMALONIC ACID | 616-62-6 [amp.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. echemi.com [echemi.com]

The Malonic Ester Synthesis with Propyl Bromide: A Mechanistic and Practical Guide for the Modern Chemist

Abstract

The malonic ester synthesis is a foundational carbon-carbon bond-forming reaction in the synthetic chemist's toolkit, prized for its reliability and versatility in constructing substituted carboxylic acids.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the malonic ester synthesis, with a specific focus on the mechanism and practical application of using propyl bromide as the alkylating agent to synthesize pentanoic acid.[4][5][6] We will dissect the causal relationships behind each experimental step, from enolate formation to the final decarboxylation, offering field-proven insights for researchers, scientists, and drug development professionals. This document aims to serve not just as a protocol, but as a self-validating system of knowledge, grounded in authoritative chemical principles.

Introduction: The Enduring Relevance of a Classic Transformation

First developed in the late 19th century, the malonic ester synthesis remains a highly relevant and powerful method for the preparation of mono- and disubstituted acetic acids.[7][8] The core strength of this synthesis lies in its use of diethyl malonate, a readily available and inexpensive starting material. The two ester groups of diethyl malonate activate the intervening methylene protons, rendering them sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong base like sodium ethoxide.[7][9] The resulting resonance-stabilized enolate is a soft nucleophile, ideal for subsequent alkylation via an SN2 reaction with a primary or methyl halide.[7][9] This multi-step process, which can often be performed in a single pot, ultimately transforms an alkyl halide (R-X) into a carboxylic acid with two additional carbons (R-CH₂COOH).[10] Its predictability and efficiency have cemented its role in the synthesis of a wide array of molecules, including pharmaceuticals like barbiturates and non-steroidal anti-inflammatory drugs (NSAIDs).[8][10]

This guide will illuminate the synthesis of pentanoic acid, using propyl bromide as a case study to explore the nuances of the reaction mechanism and experimental design.

The Core Mechanism: A Stepwise Deconstruction

The synthesis of pentanoic acid from diethyl malonate and propyl bromide proceeds through three distinct, sequential stages: enolate formation, alkylation, and a final hydrolysis and decarboxylation sequence.

Stage 1: Enolate Formation - The Genesis of Reactivity

The journey begins with the deprotonation of diethyl malonate. The α-hydrogens, situated between two electron-withdrawing carbonyl groups, exhibit enhanced acidity.[5][11]

-

The Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the base of choice for this transformation.[12][13][14] There are two critical reasons for this selection. First, ethoxide is a sufficiently strong base to quantitatively deprotonate diethyl malonate, forming the sodiomalonic ester.[11][15] Second, and crucially, using an alkoxide that matches the ester's alcohol component (in this case, ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that could lead to a mixture of ester products.[8]

The reaction is a straightforward acid-base equilibrium that lies far to the right, ensuring complete conversion to the enolate. This enolate is not a simple carbanion; it is a resonance-stabilized species where the negative charge is delocalized over the α-carbon and the two carbonyl oxygen atoms, which enhances its stability and moderates its reactivity.[14][15]

Caption: Stage 1: Deprotonation of diethyl malonate by sodium ethoxide.

Stage 2: Alkylation - Forging the Carbon-Carbon Bond

The resonance-stabilized enolate is now poised to act as a nucleophile. The introduction of an electrophile, in this case, propyl bromide, initiates the key bond-forming step.

-

The SN2 Mechanism: The alkylation proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[9][12][14] The nucleophilic α-carbon of the enolate attacks the electrophilic carbon of propyl bromide, displacing the bromide ion in a single, concerted step.[7][9] This reaction is subject to the typical constraints of SN2 reactions.[9][16]

-

Substrate Choice: Primary alkyl halides, like propyl bromide, are excellent substrates as they are unhindered, allowing for easy backside attack by the nucleophile.[7][9][16] Secondary halides react more slowly and may lead to competing elimination (E2) reactions, while tertiary halides are unreactive and will only undergo elimination.[7][9][16]

-

The product of this step is diethyl propylmalonate. It is crucial to control the stoichiometry at this stage. While the monoalkylated product still possesses one acidic α-hydrogen, the addition of a full equivalent of base and alkyl halide can lead to a second alkylation, a phenomenon known as dialkylation.[8][11] For the synthesis of pentanoic acid, monoalkylation is the desired pathway.

Caption: Stage 3: Hydrolysis and thermal decarboxylation pathway.

Experimental Protocol: Synthesis of Pentanoic Acid

The following protocol is a generalized procedure and should be adapted based on laboratory safety standards and specific equipment.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (solid or solution in ethanol)

-

Absolute Ethanol

-

Propyl bromide

-

Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, separatory funnel

Procedure:

-

Enolate Formation: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared (or commercially available solution is used). To this stirred solution, one equivalent of diethyl malonate is added dropwise at room temperature. The mixture may warm slightly. [14]2. Alkylation: After the addition of diethyl malonate is complete, one equivalent of propyl bromide is added dropwise to the reaction mixture. An exothermic reaction may be observed. Once the addition is complete, the mixture is heated to reflux for 2-3 hours to ensure the reaction goes to completion. [14]3. Workup and Isolation of Intermediate (Optional): The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to yield crude diethyl propylmalonate.

-

Hydrolysis (Saponification): The crude diethyl propylmalonate is added to an aqueous solution of excess sodium hydroxide (typically 2-3 equivalents). The mixture is heated to reflux for several hours until the ester is fully hydrolyzed.

-

Acidification and Decarboxylation: The reaction mixture is cooled in an ice bath and carefully acidified with concentrated HCl until the pH is ~1-2. The acidified mixture is then gently heated (e.g., in a steam bath or with a heating mantle) until the evolution of CO₂ gas ceases.

-

Final Product Isolation: After cooling, the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed by distillation to yield pentanoic acid.

Quantitative Data and Considerations

| Parameter | Value/Observation | Source/Justification |

| Starting Material | Diethyl Malonate | Commercially available 1,3-diester. |

| Base | Sodium Ethoxide | Prevents transesterification; pKa of conjugate acid (ethanol, ~16) is higher than diethyl malonate (pKa ~13), ensuring complete deprotonation. [7][15] |

| Alkylating Agent | Propyl Bromide | Primary alkyl halide, ideal for SN2 reaction. [9] |

| Final Product | Pentanoic Acid | Overall transformation: Propyl group + -CH₂COOH synthon. [4] |

| Typical Yield | 70-85% | Yields can vary based on specific reaction conditions and purification efficiency. [10] |

| Key Side Reaction | Dialkylation | Can be minimized by using a 1:1 stoichiometry of enolate to alkyl halide or an excess of the malonic ester. [8][10] |

Conclusion: A Foundational Synthesis with Modern Applications

The malonic ester synthesis is a testament to the enduring power of fundamental organic reactions. Its application with propyl bromide provides a clear and instructive example of its core principles: leveraging α-acidity for enolate formation, followed by a reliable SN2 alkylation and a clean decarboxylation. [10]For professionals in drug development and chemical research, a deep, mechanistic understanding of this synthesis is not merely academic; it is a practical tool for the rational design and construction of complex molecular architectures. By mastering the causality behind each step—the choice of base, the constraints of the SN2 reaction, and the conditions for hydrolysis and decarboxylation—the modern chemist can confidently employ this classic transformation to achieve their synthetic goals.

References

-

Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. [Link]

-

Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. [Link]

-

BrainKart. (2018, February 18). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. [Link]

-

Grokipedia. (n.d.). Malonic ester synthesis. [Link]

-

Study.com. (n.d.). What carboxylic acid is obtained from the malonic ester synthesis when the alkyl halide is propyl bromide?[Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]

-

Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. [Link]

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. [Link]

-

PatSnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

-

The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

University of Illinois Springfield. (n.d.). 20.3 ALKYLATION OF ENOLATE ANIONS. [Link]

-

Quora. (2017, March 7). How can we prepare 4-methylpentanoic acid from Malonic ester?[Link]

-

Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids):. [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

-

SlidePlayer. (n.d.). The Malonic Ester Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. [Link]

-

Brainly.com. (2022, May 23). [FREE] Diethyl malonate reacts with propyl bromide in a three-step reaction sequence. Identify the product that is. [Link]

-

NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 3. Malonic Ester Synthesis [organic-chemistry.org]

- 4. homework.study.com [homework.study.com]

- 5. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. brainkart.com [brainkart.com]

- 16. askthenerd.com [askthenerd.com]

physical and chemical properties of 2-propylmalonic acid

An In-Depth Technical Guide to 2-Propylmalonic Acid: Properties, Synthesis, and Applications

Introduction

2-Propylmalonic acid, a disubstituted derivative of malonic acid, serves as a crucial building block in advanced organic synthesis. Its unique chemical architecture, featuring two carboxylic acid functionalities flanking a propyl-substituted alpha-carbon, imparts a distinct reactivity profile that is highly valued in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 2-propylmalonic acid, offering field-proven insights for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

Understanding the fundamental identity of a compound is the cornerstone of its application. 2-Propylmalonic acid is systematically known by its IUPAC name, 2-propylpropanedioic acid.

-

IUPAC Name: 2-Propylpropanedioic acid[1]

-

Synonyms: n-Propylmalonic acid, Propylpropanedioic acid, α-Carboxyvaleric acid, 1,1-Butanedicarboxylic acid[1][2][3]

The structure consists of a central carbon atom bonded to a propyl group, a hydrogen atom, and two carboxyl groups. This arrangement is key to its chemical behavior, particularly the acidity of the carboxyl protons and the reactivity of the molecule upon heating.

Caption: Molecular structure of 2-propylmalonic acid.

Physicochemical Properties

The dictate its handling, reactivity, and suitability for various applications. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 146.14 g/mol | [1][2][4] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 95.85 °C | [2] |

| Boiling Point | 325.8 °C at 760 mmHg | [2][5] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Water Solubility | 700 g/L at 25 °C | [2] |

| XLogP3 | 1.1 | [1][2] |

| PSA (Polar Surface Area) | 74.6 Ų | [2] |

| Flash Point | 165.0 ± 19.7 °C | [2][5] |

| Vapor Pressure | 4.54E-05 mmHg at 25°C | [2] |

The high water solubility is attributed to the two polar carboxylic acid groups, which can readily form hydrogen bonds with water molecules.[6][7] This property is advantageous for reactions conducted in aqueous media. The XLogP3 value of 1.1 indicates a relatively balanced hydrophilic-lipophilic character, allowing for solubility in a range of polar organic solvents as well.

Synthesis: The Malonic Ester Pathway

The most common and efficient method for synthesizing 2-propylmalonic acid is the malonic ester synthesis . This classic organic reaction provides a reliable pathway for preparing substituted carboxylic acids.[8][9][10] The process involves the alkylation of a malonic ester, typically diethyl malonate, followed by hydrolysis and decarboxylation.

Causality Behind Experimental Choices:

-

Starting Material: Diethyl malonate is the preferred starting material because its α-hydrogens (the hydrogens on the carbon between the two ester groups) are particularly acidic (pKa ≈ 13). This heightened acidity is due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting carbanion (enolate).[8][11]

-

Base Selection: A strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the diethyl malonate. It is crucial to use an alkoxide base that matches the alcohol portion of the ester (ethoxide for an ethyl ester) to prevent transesterification, a side reaction that would scramble the ester groups and lead to a mixture of products.[10]

-

Alkylation: The resulting enolate is a potent nucleophile that readily attacks an alkyl halide (e.g., 1-bromopropane) in an Sₙ2 reaction to form the alkylated malonic ester.[8][10]

-

Hydrolysis and Decarboxylation: The final step involves the hydrolysis of the diethyl 2-propylmalonate to 2-propylmalonic acid. This is typically achieved by heating with a strong acid or base. The resulting substituted malonic acid is then heated, causing it to readily lose a molecule of carbon dioxide (decarboxylation) to yield the final carboxylic acid product. However, for the synthesis of 2-propylmalonic acid itself, the decarboxylation step is omitted.

Caption: Workflow for the synthesis of 2-propylmalonic acid.

Experimental Protocol: Laboratory Synthesis

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in absolute ethanol.

-

Enolate Formation: Add diethyl malonate dropwise to the stirred solution at room temperature. The reaction is typically exothermic. Stir for 1 hour to ensure complete formation of the sodiomalonic ester.

-

Alkylation: Add 1-bromopropane dropwise to the reaction mixture. The rate of addition should be controlled to manage the reaction temperature. After the addition is complete, heat the mixture to reflux for 2-3 hours to drive the alkylation to completion.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium bromide byproduct.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product (diethyl 2-propylmalonate) with a suitable organic solvent, such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ester.

-

Hydrolysis: Add an aqueous solution of a strong base (e.g., NaOH or KOH) to the crude diethyl 2-propylmalonate. Heat the mixture to reflux for several hours until the hydrolysis is complete (saponification).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) until the pH is ~1-2. 2-Propylmalonic acid will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield pure 2-propylmalonic acid.

This protocol represents a self-validating system, where the progress of each step can be monitored using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials before proceeding.

Chemical Reactivity: The Significance of Decarboxylation

The reactivity of 2-propylmalonic acid is dominated by the two carboxylic acid groups. A key and highly useful reaction of substituted malonic acids is thermal decarboxylation . When heated above its melting point, 2-propylmalonic acid readily loses one molecule of CO₂, forming valproic acid (2-propylpentanoic acid is an error, it forms 2-propylacetic acid, which is pentanoic acid). This transformation is a cornerstone of its synthetic utility.

Caption: Thermal decarboxylation of 2-propylmalonic acid.

This decarboxylation is facile because it proceeds through a cyclic six-membered transition state, which is energetically favorable. The resulting enol intermediate then tautomerizes to the more stable carboxylic acid product.

Applications in Research and Drug Development

The primary value of 2-propylmalonic acid in a research and development setting lies in its role as a versatile synthetic intermediate.

-

Precursor to Valproic Acid Impurities: Valproic acid is a widely used anticonvulsant and mood-stabilizing drug. 2-Propylmalonic acid can be an impurity in the synthesis of valproic acid or a related substance used in its production. Therefore, having access to pure 2-propylmalonic acid is essential for analytical standard development and impurity profiling in the quality control of valproic acid.

-

Synthesis of Barbiturates: Malonic acid and its derivatives are classical starting materials for the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[10][12] By reacting a substituted malonic ester with urea, a variety of substituted barbituric acids can be formed.

-

Building Block for Complex Molecules: As demonstrated by the malonic ester synthesis, the core structure of 2-propylmalonic acid allows for the controlled construction of carbon skeletons. It serves as a synthon for the "-CH(Propyl)COOH" moiety, enabling medicinal chemists to incorporate this feature into novel drug candidates.

-

Prodrug Development: The carboxylic acid groups of 2-propylmalonic acid can be chemically modified to create prodrugs. Prodrug strategies are often employed to improve a drug's physicochemical properties, such as solubility or membrane permeability, thereby enhancing its pharmacokinetic profile.[13]

Safety and Handling

Like other carboxylic acids, 2-propylmalonic acid is a strong irritant.[7] It may cause irritation to the skin, eyes, and respiratory tract. When heated to decomposition, it can emit acrid smoke and fumes.[7]

Recommended Safety Precautions:

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

2-Propylmalonic acid is a compound of significant utility in organic synthesis, particularly for the pharmaceutical industry. Its well-defined physicochemical properties and predictable reactivity, centered around the malonic ester synthesis and subsequent decarboxylation, make it an invaluable tool for constructing complex molecular architectures. For researchers and drug development professionals, a thorough understanding of this building block provides a strategic advantage in the design and synthesis of novel therapeutic agents and in the analytical control of existing drugs.

References

-

2-Propylmalonic acid | CAS 616-62-6 | AMERICAN ELEMENTS ®. (URL: [Link])

-

2-Propylmalonic acid | CAS#:616-62-6 | Chemsrc. (URL: [Link])

-

PROPYLMALONIC ACID - ChemBK. (URL: [Link])

-

n-Propylmalonic acid | C6H10O4 | CID 12027 - PubChem. (URL: [Link])

-

Malonic ester synthesis (of carboxylic acids): - Online Chemistry notes. (2022-06-22). (URL: [Link])

-

Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (URL: [Link])

-

Malonic ester synthesis - Wikipedia. (URL: [Link])

-

PROPANEDIOIC ACID (MALONIC ACID) - Ataman Kimya. (URL: [Link])

-

PROPANEDIOIC ACID (MALONIC ACID) | - atamankimya.com. (URL: [Link])

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (2024-01-16). (URL: [Link])

Sources

- 1. n-Propylmalonic acid | C6H10O4 | CID 12027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. americanelements.com [americanelements.com]

- 5. 2-Propylmalonic acid | CAS#:616-62-6 | Chemsrc [chemsrc.com]

- 6. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]

- 7. MALONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. atamankimya.com [atamankimya.com]

- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

2-Propylmalonic Acid: A Versatile Dicarboxylic Acid Building Block in Modern Organic Synthesis

Introduction: The Strategic Value of Substituted Malonic Acids

In the landscape of organic synthesis, malonic acid and its derivatives stand as foundational building blocks, prized for the reactivity of their α-methylene protons.[1][2] The introduction of alkyl substituents onto the malonic acid scaffold, as seen in 2-propylmalonic acid, opens avenues to a diverse array of more complex molecular architectures. This guide provides an in-depth technical exploration of 2-propylmalonic acid as a strategic intermediate, focusing on its core reactivity and application in the synthesis of high-value compounds, particularly in the pharmaceutical industry.[3][4] We will delve into the mechanistic underpinnings of its key transformations, offering field-proven insights and detailed protocols to empower researchers and drug development professionals in harnessing the full synthetic potential of this versatile reagent.

Core Physicochemical Properties and Handling

2-Propylmalonic acid, also known as propylpropanedioic acid, is a white crystalline solid.[3] Its structure, featuring a propyl group on the central carbon of the malonic acid backbone, significantly influences its reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C6H10O4 | [3] |

| Molar Mass | 146.14 g/mol | [3] |

| Appearance | White Crystal | [3] |

| Boiling Point | 325.8°C at 760 mmHg | [3] |

| Flash Point | 165°C | [3] |

| Storage | Room Temperature | [3] |

The presence of two carboxylic acid groups dictates its acidic nature and solubility in polar solvents. When handling 2-propylmalonic acid, standard laboratory safety protocols for organic acids should be observed, including the use of personal protective equipment to avoid skin and eye irritation.[5]

Key Synthetic Transformations and Mechanistic Insights

The synthetic utility of 2-propylmalonic acid is primarily centered around three key transformations: esterification, alkylation of the corresponding diester, and decarboxylation. These reactions, often performed in sequence, provide a powerful strategy for the construction of more complex carboxylic acids.

Esterification: Protecting the Carboxyl Groups

Prior to many synthetic manipulations, the carboxylic acid functionalities of 2-propylmalonic acid are typically protected as esters, most commonly diethyl or dimethyl esters. This is crucial to prevent unwanted side reactions and to enhance the acidity of the remaining α-hydrogen, facilitating subsequent alkylation steps.[6]

Typical Esterification Protocol (Fischer Esterification):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-propylmalonic acid in an excess of the desired alcohol (e.g., ethanol for diethyl ester formation).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling, the excess alcohol is removed under reduced pressure. The residue is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is evaporated to yield the crude diester, which can be further purified by vacuum distillation.[6]

Alkylation of 2-Propylmalonic Esters: Carbon-Carbon Bond Formation

The mono-alkylated malonic ester still possesses one acidic α-proton (pKa ≈ 13 in diethyl malonate), which can be readily removed by a moderately strong base to form a nucleophilic enolate.[7] This enolate can then react with an electrophile, typically an alkyl halide, in an SN2 reaction to form a dialkylated malonic ester.[8] This sequence is a cornerstone of the malonic ester synthesis.[9]

General Alkylation Protocol:

-

Enolate Formation: To a solution of the 2-propylmalonic ester in a suitable anhydrous solvent (e.g., ethanol or THF), add one equivalent of a strong base such as sodium ethoxide.[7] The reaction is typically stirred at room temperature until complete deprotonation occurs.

-

Alkylation: The alkylating agent (e.g., an alkyl bromide or iodide) is added to the solution of the enolate. The reaction mixture is then heated to reflux to drive the SN2 reaction to completion.[10]

-

Workup and Purification: The reaction is cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the crude dialkylated product, which is often purified by distillation or chromatography.[11]

Diagram: General Workflow for Malonic Ester Synthesis

Caption: A stepwise workflow of the malonic ester synthesis.

Decarboxylation: The Final Transformation

Substituted malonic acids readily undergo decarboxylation upon heating, typically above 130-140°C, to yield a substituted carboxylic acid and carbon dioxide.[12] This reaction proceeds through a cyclic, six-membered transition state, which is a key feature of β-keto acids and their analogs like malonic acids.[13] The presence of the second carboxyl group facilitates this transformation.[7]

Mechanism of Decarboxylation: The decarboxylation is believed to occur via a concerted pericyclic reaction mechanism. The carboxylic acid proton is transferred to the carbonyl oxygen of the other carboxyl group, while the carbon-carbon bond cleaves, and a new carbon-carbon double bond is formed, initially producing an enol intermediate. This enol then rapidly tautomerizes to the more stable carboxylic acid product.[13]

Diagram: Mechanism of Decarboxylation of a Substituted Malonic Acid

Caption: The decarboxylation of a substituted malonic acid.

Application Spotlight: Synthesis of Valproic Acid

A prominent example showcasing the synthetic utility of this building block approach is the synthesis of valproic acid, an important antiepileptic drug.[14] While valproic acid itself is 2-propylpentanoic acid, its synthesis often proceeds through the formation of 2,2-dipropylmalonic acid as a key intermediate.[15] This process exemplifies the power of the malonic ester synthesis.

Synthetic Route to Valproic Acid via a Malonic Ester Intermediate:

-

Dialkylation: Diethyl malonate is sequentially alkylated with a propyl halide (e.g., propyl bromide) using a base like sodium ethoxide to form diethyl 2,2-dipropylmalonate.[15]

-

Hydrolysis: The resulting diester is then hydrolyzed under basic conditions (e.g., with potassium hydroxide) to yield 2,2-dipropylmalonic acid.[14]

-

Decarboxylation: Finally, the 2,2-dipropylmalonic acid is heated, often at temperatures between 140-165°C, to induce decarboxylation and afford valproic acid.[16][17]

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Source |

| 1. Dialkylation | Diethyl malonate, Propyl bromide | Sodium ethoxide | Diethyl 2,2-dipropylmalonate | - | [15] |

| 2. Hydrolysis | Diethyl 2,2-dipropylmalonate | KOH, H2O | 2,2-Dipropylmalonic acid | - | [14] |

| 3. Decarboxylation | 2,2-Dipropylmalonic acid | Heat (140-165°C) | Valproic Acid | 92% (under specific conditions) | [18] |

This synthetic strategy highlights the efficiency of using malonic acid derivatives to construct substituted carboxylic acids with high precision and good yields.

The Knoevenagel Condensation: An Alternative Reactive Pathway

Beyond alkylation and decarboxylation, 2-propylmalonic acid can, in principle, participate in the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[19][20]

In the context of 2-propylmalonic acid, the reaction would involve the deprotonation of one of the carboxylic acid protons, followed by nucleophilic attack of the resulting carboxylate on the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration would lead to the α,β-unsaturated dicarboxylic acid. A subsequent decarboxylation step, often occurring in situ under the reaction conditions (the Doebner modification), can yield an α,β-unsaturated monocarboxylic acid.[19][21] While less common for 2-alkylmalonic acids compared to malonic acid itself, this reaction pathway offers a potential route to a variety of unsaturated carboxylic acids.[22]

Conclusion and Future Outlook

2-Propylmalonic acid is a valuable and versatile building block in organic synthesis. Its ability to undergo sequential esterification, alkylation, and decarboxylation provides a robust and reliable method for the synthesis of a wide range of substituted carboxylic acids. The principles governing its reactivity are well-established and have been successfully applied in the industrial synthesis of pharmaceuticals like valproic acid. As the demand for complex and stereochemically defined molecules continues to grow, the strategic application of substituted malonic acids, including 2-propylmalonic acid, will undoubtedly remain a cornerstone of modern synthetic chemistry. Future research may focus on developing more sustainable and efficient catalytic methods for the transformations of 2-propylmalonic acid and its derivatives, further expanding its utility in the creation of novel chemical entities.

References

- ChemicalBook. (2023, June 8). 2,2-Dipropylmalonic acid | 1636-27-7.

- ACS Publications. (2025, September 12). Synthesis of Valproic Acid, Sodium Valproate, and Divalproex Sodium in Flow | Organic Process Research & Development.

- ResearchGate. (n.d.). A four-step synthetic procedure for the preparation of valproic acid at...

- ResearchGate. (2025, May 14). Synthesis of valproic acid for medicinal chemistry practical classes.

- Benchchem. (n.d.). 2-Ethyl-2-propylmalonic acid.

- Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 2-Propylmalonic Acid Esters.

- PubChem. (n.d.). 2-Propylmalic acid | C7H12O5 | CID 439978.

- Google Patents. (n.d.). WO2008062471A2 - A mild method for the production of di-n-propylacetic acid (valproic acid).

- E3S Web of Conferences. (2024). Optimizing synthesis and applications of sodium valproate: Towards efficiency, affordability, and sustainability.

- Wikipedia. (n.d.). Knoevenagel condensation.

- PubMed Central. (n.d.). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers.

- YouTube. (2025, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up.